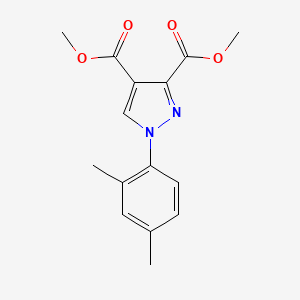
TFA-Pentylaminolinker Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TFA-Pentylaminolinker Phosphoramidite: is a specialized reagent used in the synthesis of oligonucleotides. It is particularly valuable in the field of DNA synthesis due to its ability to introduce functional groups at specific positions within the oligonucleotide chain. The compound’s empirical formula is C16H29F3N3O3P and it has a molecular weight of 399.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TFA-Pentylaminolinker Phosphoramidite involves the reaction of a pentylamine linker with a phosphoramidite reagent. The reaction typically occurs in the presence of a base such as tetrazole, which acts as an activator. The trifluoroacetyl (TFA) protecting group is used to protect the amino group during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped with advanced purification and quality control systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: TFA-Pentylaminolinker Phosphoramidite can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to remove the TFA protecting group, revealing the free amine group.
Common Reagents and Conditions:
Tetrazole: Used as an activator in the synthesis process.
Ammonium Hydroxide: Used to remove the TFA protecting group during post-synthesis treatment.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Labeling Reagents: The compound is used to label oligonucleotides with various tags, such as fluorescent dyes, which are essential for detection and analysis in biological research.
Medicine:
Oligonucleotide-Based Drugs: The functionalized oligonucleotides synthesized using this compound are used in the development of oligonucleotide-based therapeutics.
Industry:
Mechanism of Action
TFA-Pentylaminolinker Phosphoramidite exerts its effects by introducing functional groups into oligonucleotides during the synthesis process. The trifluoroacetyl protecting group is removed during post-synthesis treatment, revealing the free amine group, which can then react with electrophilic labeling reagents. This allows for the functionalization of oligonucleotides, making them useful for various applications in research and industry .
Comparison with Similar Compounds
TFA Aminolink Phosphoramidite: Similar to TFA-Pentylaminolinker Phosphoramidite, this compound is used for 5’ attachment of amine groups during oligonucleotide synthesis.
Aminolink 2 Reagent: Another similar compound used for labeling oligonucleotides with amine groups.
Uniqueness: this compound is unique in its ability to introduce functional groups at specific positions within the oligonucleotide chain, making it highly valuable for the synthesis of modified DNA sequences. Its use of the trifluoroacetyl protecting group ensures efficient and controlled synthesis, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H29F3N3O3P |
|---|---|
Molecular Weight |
399.39 g/mol |
IUPAC Name |
N-[5-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypentyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H29F3N3O3P/c1-13(2)22(14(3)4)26(25-12-8-9-20)24-11-7-5-6-10-21-15(23)16(17,18)19/h13-14H,5-8,10-12H2,1-4H3,(H,21,23) |
InChI Key |
OVFVLUKVODOLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCCCCNC(=O)C(F)(F)F)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)
![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B12045214.png)






![[3-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12045251.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)
